ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective hydroxylation reactions.
Piperazine Substitution: The phenylpiperazine moiety can be attached via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to ETHYL 1-BENZYL-6-BROMO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE include other indole derivatives such as:
- ETHYL 1-BENZYL-6-CHLORO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE
- ETHYL 1-BENZYL-6-FLUORO-5-HYDROXY-2-[(4-PHENYLPIPERAZINO)METHYL]-1H-INDOLE-3-CARBOXYLATE
These compounds share a similar core structure but differ in the halogen atom at the 6th position. The presence of different halogens can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H30BrN3O3 |
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Molecular Weight |
548.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C29H30BrN3O3/c1-2-36-29(35)28-23-17-27(34)24(30)18-25(23)33(19-21-9-5-3-6-10-21)26(28)20-31-13-15-32(16-14-31)22-11-7-4-8-12-22/h3-12,17-18,34H,2,13-16,19-20H2,1H3 |
InChI Key |
QVYFYKFFDYJJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)CC3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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